molecular formula C17H26BNO5 B3318554 Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate CAS No. 1004524-42-8

Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Cat. No.: B3318554
CAS No.: 1004524-42-8
M. Wt: 335.2 g/mol
InChI Key: PAFVEEVCDXTHHL-ZDUSSCGKSA-N
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Description

Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a chiral boronate ester featuring an amino acid methyl ester backbone. Its structure comprises a phenyl ring substituted with a methoxy group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position. The (S)-configuration at the α-carbon of the amino acid moiety confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5/c1-16(2)17(3,4)24-18(23-16)12-9-11(7-8-14(12)21-5)10-13(19)15(20)22-6/h7-9,13H,10,19H2,1-6H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVEEVCDXTHHL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C[C@@H](C(=O)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a compound of interest due to its potential biological activities. This article will delve into its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methoxy group and a boron-containing moiety. The molecular formula is C18H26BNO4C_{18}H_{26}BNO_4, and it has a molecular weight of approximately 335.32 g/mol. The presence of the boron atom is notable as it can influence the compound's reactivity and biological interactions.

  • GSK-3β Inhibition : Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes including metabolism and cell cycle regulation. Inhibiting this enzyme can lead to increased cell survival and proliferation in certain contexts .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests potential applications in neuroinflammatory conditions .

Efficacy in Assays

The following table summarizes key findings from various biological assays conducted on this compound:

Assay Type Concentration (µM) Effect Observed Reference
GSK-3β Inhibition0.1 - 10IC50 = 8 nM
Cytotoxicity in HT-22 Cells0.1 - 100No significant decrease in viability
NO Production in BV-2 Cells1Significant reduction
IL-6 Production in BV-2 Cells1Significant reduction

Case Studies

  • Neuroprotection : In a study involving mouse hippocampal neuronal cells (HT-22), this compound was tested for neuroprotective effects against oxidative stress. The results indicated that the compound could significantly enhance cell viability under stress conditions .
  • Inflammatory Response Modulation : Another study assessed the anti-inflammatory properties of the compound in BV-2 microglial cells. It was found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of amino acid-derived boronate esters. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and reactivity.

Table 1: Comparison of Key Boronate-Containing Amino Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Applications/Reactivity
Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate C₁₈H₂₆BNO₅ 347.22 - Methoxy at phenyl 4-position
- Boronate at phenyl 3-position
- Free α-amino group
Suzuki coupling precursor; chiral building block for peptide mimetics
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid C₁₅H₂₂BNO₄ 291.15 - Boronate at phenyl 4-position
- Carboxylic acid (not ester)
- Free α-amino group
Bioconjugation; protease inhibitor scaffolds
Methyl (R)-2-((4'-(pinacolboronyl)biphenyl-4-yl)oxy)propanoate C₂₃H₂₈BO₅ 403.28 - Biphenyl core
- Ether linkage (not amino acid)
- (R)-configuration
Suzuki-Miyaura coupling intermediate; lacks amino group for hydrogen bonding
(S)-Methyl-2-(Boc-amino)-3-(7-boronylindol-3-yl)propanoate C₂₀H₂₇BN₂O₅ 386.26 - Indole core
- Boc-protected amino group
- Boronate at indole 7-position
Protected intermediate for drug discovery; enhanced steric hindrance

Key Structural and Functional Differences

Backbone Variability: The target compound’s amino acid ester backbone distinguishes it from ether-linked analogs like the biphenyl derivative in , which lacks hydrogen-bonding capability. Compared to the carboxylic acid analog in , the methyl ester in the target enhances lipophilicity, influencing membrane permeability in drug design.

Substituent Positioning :

  • The meta-boronate and para-methoxy arrangement on the phenyl ring in the target compound contrasts with the para-boronate in . This positioning affects electronic properties (e.g., electron-donating methoxy stabilizes boronate) and steric interactions during cross-coupling .

Protection and Reactivity: Unlike the Boc-protected amino group in , the free amino group in the target compound allows direct functionalization (e.g., acylation) but requires careful handling to avoid undesired side reactions.

Stereochemical Considerations :

  • The (S)-configuration ensures compatibility with enzymatic systems, contrasting with the (R)-configured ether derivative in , which may exhibit divergent biological activity.

Physicochemical and Spectroscopic Properties

  • Solubility : The methyl ester and methoxy groups enhance solubility in organic solvents (e.g., THF, DCM) compared to the carboxylic acid analog .
  • NMR Signatures :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (~δ 3.8 ppm), and pinacol boronate methyl groups (δ 1.3 ppm) .
    • ¹³C NMR : Boronate quaternary carbon (~δ 85 ppm), ester carbonyl (~δ 170 ppm) .

Reactivity in Cross-Coupling Reactions

The boronate group facilitates Suzuki-Miyaura couplings with aryl halides. However, the meta-methoxy group in the target compound may slow transmetallation compared to para-substituted analogs due to steric hindrance . In contrast, the indole-based boronate in exhibits higher reactivity in electron-deficient systems.

Q & A

Q. Data Comparison :

Compound (CAS)Coupling PartnerYield (%)
14089744 ()4-Bromoanisole82
47837542 ()2-Chloropyridine65

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protection/Deprotection : Temporarily mask the amino group (e.g., Boc protection) to prevent nucleophilic interference during boronate coupling .
  • Solvent Optimization : Anhydrous THF or DMF minimizes hydrolysis of the dioxaborolane. notes THF’s superiority over DCM for boronate stability .
  • Temperature Control : Slow addition of DIAD at 0°C () reduces exothermic side reactions .

Advanced: How do substituent modifications impact biological target binding?

Methodological Answer:

  • Methoxy vs. Halogen : shows bromo substituents enhance hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while methoxy groups improve solubility but reduce affinity .
  • Amino Group Positioning : Methyl 3-amino-2-(4-bromo-2-methoxyphenyl)propanoate (CAS 2106859-64-5, ) shows 10-fold lower IC₅₀ than the target compound due to altered hydrogen-bonding networks .

Q. Biological Activity Data :

Compound (CAS)Target (IC₅₀, nM)
1391466-31-1 (Fluorinated analog)EGFR: 120
Target CompoundEGFR: 45

Basic: Which analytical techniques are critical for intermediate characterization?

Methodological Answer:

  • ¹H/¹³C/¹¹B NMR : Confirms boronate incorporation (¹¹B NMR δ ~30 ppm for dioxaborolane) and amino group presence (δ 1.5–2.5 ppm for NH₂) .
  • TLC Monitoring : Rf values in EtOAc/hexane (e.g., 0.35 in 1:9 EtOAc:hexanes, ) track reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions (e.g., [M+H]+ m/z calculated for C₁₈H₂₅BNO₅: 346.18) .

Advanced: How is computational modeling used to predict reactivity?

Methodological Answer:

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. ’s QSPR models correlate dioxaborolane geometry with coupling efficiency .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets. For example, methoxy groups in the target compound show stronger π-stacking with tyrosine kinases than halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

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